Formyl chloride

Thermal stability Computational chemistry Atmospheric chemistry

Formyl chloride (HCOCl) is a thermally unstable gas that decomposes above -60°C to HCl and CO, making it unavailable as a neat commercial reagent. However, its unique C1 formylating activity is indispensable for specialized syntheses. - **Primary Use:** Active electrophile in Gattermann-Koch formylation of activated aromatics (e.g., toluene to tolualdehyde). - **Lab Handling:** Generated in situ at ≤-60°C from oxalyl chloride + formic acid or CO/HCl + Lewis acids. - **Available Form:** Supplied as a custom cryogenic solution or via in situ generation kits for R&D.

Molecular Formula CHClO
Molecular Weight 64.47 g/mol
CAS No. 2565-30-2
Cat. No. B3050398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormyl chloride
CAS2565-30-2
Molecular FormulaCHClO
Molecular Weight64.47 g/mol
Structural Identifiers
SMILESC(=O)Cl
InChIInChI=1S/CHClO/c2-1-3/h1H
InChIKeyGFAUNYMRSKVDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formyl Chloride: A Specialized C1 Acyl Chloride


Formyl chloride (methanoyl chloride, HCOCl) is the simplest acyl chloride, a colorless gas at room temperature with molecular formula CHClO and a molecular weight of 64.47 g/mol [1]. Unlike its higher homologues, formyl chloride exhibits pronounced thermal instability, decomposing to HCl and CO at ambient temperatures, necessitating its generation and use at or below –60 °C [2]. This inherent reactivity, while limiting its commercial availability as a neat reagent, underpins its unique utility as a transient intermediate in specialized organic syntheses, such as the Gattermann-Koch formylation, and as a model compound in computational and physical organic investigations of carbonyl reaction mechanisms .

Why Formyl Chloride Cannot Be Substituted


The unique physical and electronic structure of formyl chloride, bearing a hydrogen atom directly on the carbonyl carbon, confers a distinct reactivity profile that cannot be replicated by other common acyl chlorides or phosgene substitutes. Acetyl chloride is a stable liquid at room temperature and serves as a general acetylating agent, but it cannot introduce the critical C1 formyl group [1]. Phosgene (COCl2), while capable of introducing a carbonyl, is a highly toxic gas with a different electrophilicity and lacks the reactive C–H bond essential for formyl transfer [2]. Oxalyl chloride, a common chlorinating agent, is used to *generate* formyl chloride *in situ*, highlighting its own unsuitability as a direct replacement [3]. Attempting to interchange these reagents leads to different reaction outcomes, product profiles, or, in the case of formyl chloride's inherent instability, failed experiments if not handled under strict cryogenic conditions. The following quantitative evidence delineates the precise molecular parameters that dictate this unique chemical behavior.

Formyl Chloride: Comparative Performance Evidence


Thermal Decomposition Barrier vs Phosgene

A theoretical study of the unimolecular decomposition of carbonyl compounds demonstrates that formyl chloride undergoes molecular elimination with a significantly lower energy requirement than the analogous reaction in phosgene (COCl2). The decomposition of formyl chloride (to HCl + CO) is favored by a lower activation barrier due to favorable electrostatic interactions between the hydrogen and chlorine atoms, which are absent in the phosgene molecule. This explains why formyl chloride is unstable at room temperature, while phosgene is a stable, albeit highly toxic, gas [1].

Thermal stability Computational chemistry Atmospheric chemistry

Hydrolysis Mechanism vs Phosgene and Formaldehyde

A computational investigation into the hydrolysis mechanism of carbonyl compounds revealed a fundamental difference in how formyl chloride and phosgene interact with water. Bader's AIM analysis indicated that the ratio of the ellipticity at the bond critical point of the C=O bond to the electron density is 1.71 for formyl chloride, compared to 0.60 for phosgene and 2.12 for formaldehyde. This quantitative difference in electron density distribution suggests a significant variance in the nature of the carbon-oxygen bond, which dictates the initial step of solvolysis [1].

Solvolysis mechanism Physical organic chemistry Acyl chloride reactivity

In Situ Generation from Oxalyl Chloride

Formyl chloride can be conveniently generated *in situ* by the reaction of oxalyl chloride with formic acid in the presence of a base like imidazole. This method produces N-formylimidazole, a useful formylating reagent, via the transient formyl chloride intermediate. This stands in contrast to the direct use of oxalyl chloride, which is a chlorinating agent, not a formylating one. The *in situ* generation leverages the high reactivity of formyl chloride while mitigating the hazards associated with handling its pure, unstable form [1].

Synthetic methodology Formylation Reagent selection

Formyl Chloride: Key Application Scenarios


Gattermann-Koch Formylation

Formyl chloride is the active electrophilic species in the Gattermann-Koch reaction, a classic method for introducing a formyl (CHO) group into activated aromatic rings. While often generated *in situ* from CO and HCl, understanding its unique properties as the acylating agent is critical for optimizing this transformation, especially for substrates like toluene and alkylbenzenes. Its instability dictates the reaction conditions (e.g., high pressure, Lewis acid catalysts like AlCl3/CuCl) and explains why alternative acyl chlorides like acetyl chloride cannot be used for direct formylation [1].

Mechanistic Probe for Carbonyl Reactivity

The distinctive electronic structure of formyl chloride, as evidenced by its unique C=O bond properties (e.g., an ε/ρb ratio of 1.71 compared to 0.60 for phosgene) [1] and lower decomposition barrier relative to phosgene [2], makes it an invaluable model compound for fundamental studies of carbonyl reactivity. Researchers use it to investigate solvolysis mechanisms, the role of substituents in thermal decomposition, and to validate high-level quantum mechanical calculations on acyl transfer reactions.

Intermediate in Fine Chemical & Pharmaceutical Synthesis

Although not a commercially viable bulk reagent, formyl chloride's high reactivity is harnessed in specialized, small-scale syntheses where a direct, atom-efficient source of the formyl group is required. As demonstrated by its *in situ* generation from oxalyl chloride and formic acid, it serves as a key transient intermediate for preparing N-formylimidazole and related formylating agents [3]. This approach is particularly relevant for the synthesis of complex molecules, such as agrochemicals (e.g., the insecticide Buprofezin precursor N-methylanilinoformyl chloride) and pharmaceuticals, where the installation of a formyl group is a critical step [4].

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